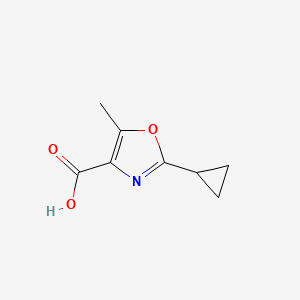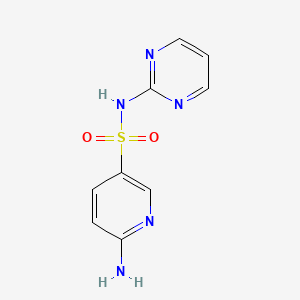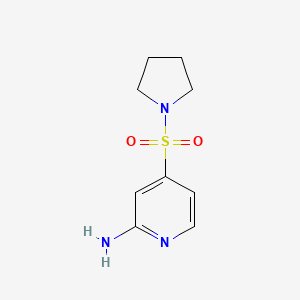![molecular formula C8H9F3N2O B1527552 [6-(2,2,2-Trifluoroetoxi)piridin-2-il]metanamina CAS No. 1250054-65-9](/img/structure/B1527552.png)
[6-(2,2,2-Trifluoroetoxi)piridin-2-il]metanamina
Descripción general
Descripción
“[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine” is a chemical compound with the CAS Number: 771584-26-0 . It has a molecular weight of 206.17 . The IUPAC name for this compound is [6-(2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine” is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine” is a liquid at room temperature . . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Síntesis de Motivos Fluorados
[6-(2,2,2-Trifluoroetoxi)piridin-2-il]metanamina: se utiliza en la síntesis de motivos fluorados que se encuentran en diversas moléculas bioactivas. La incorporación de grupos trifluoroetoxi puede alterar significativamente las propiedades físicas y químicas de los compuestos, como aumentar su lipofilia o estabilidad metabólica .
Desarrollo de Agentes Anticancerígenos
Los derivados del compuesto se han explorado por sus posibles propiedades anticancerígenas. Al modificar el anillo piridinilo o el grupo trifluoroetoxi, los investigadores pueden crear nuevas moléculas que pueden inhibir el crecimiento o proliferación de las células cancerosas .
Investigación de Medicamentos Antidiabéticos
Los investigadores han investigado el uso de este compuesto en el desarrollo de fármacos antidiabéticos. Su marco estructural sirve como un andamiaje para crear nuevas moléculas que podrían interactuar con objetivos biológicos relevantes para el tratamiento de la diabetes .
Safety and Hazards
The safety information for “[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling this compound.
Propiedades
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKEZOYDREICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250054-65-9 | |
| Record name | [6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)



![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)




![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

